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Compound of Interest

Compound Name: HDACG6 degrader-4

Cat. No.: B12372474

Introduction

Histone deacetylase 6 (HDACG6) has emerged as a significant therapeutic target in multiple
myeloma (MM). Unlike other HDACs, HDACG is primarily located in the cytoplasm and its main
substrates are non-histone proteins, including a-tubulin and heat shock protein 90 (Hsp90).[1]
[2][3] HDACS is critically involved in the aggresome pathway, a cellular process that clears
misfolded and polyubiquitinated proteins, acting as a compensatory mechanism when the
proteasome is inhibited.[4][5] In multiple myeloma, which is characterized by high production of
monoclonal proteins, managing protein homeostasis is critical for cell survival. Targeting
HDACSG disrupts these crucial pathways, leading to an accumulation of toxic protein aggregates
and ultimately, apoptosis.[5][6]

HDACG6 Degrader-4. A PROTAC Approach

HDACG6 degrader-4 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule
designed to eliminate target proteins from the cell.[7] It consists of three components: a ligand
that binds to HDACSG, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker
connecting them.[8][9] This design allows HDAC6 degrader-4 to act as a bridge, bringing
HDACSG into close proximity with the CRBN E3 ligase complex. This proximity facilitates the
tagging of HDACG6 with ubiquitin chains, marking it for destruction by the cell's proteasome.[10]

This degradation approach offers potential advantages over simple inhibition. By removing the
entire protein, a more profound and sustained downstream effect can be achieved compared to
only blocking its enzymatic activity.[11]
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Mechanism of Action and Cellular Consequences
The degradation of HDACG6 in multiple myeloma cells triggers several anti-cancer mechanisms:

» Disruption of the Aggresome Pathway: HDACSG is essential for transporting polyubiquitinated
protein aggregates to the aggresome for disposal.[4] Degradation of HDACG6 leads to the
accumulation of these toxic proteins, inducing endoplasmic reticulum (ER) stress and the
unfolded protein response (UPR), culminating in apoptosis.[4] This mechanism is particularly
synergistic with proteasome inhibitors like bortezomib.[6][12]

o Hyperacetylation of a-tubulin: As a major tubulin deacetylase, the removal of HDACS6 results
in the hyperacetylation of a-tubulin, which can affect microtubule dynamics and intracellular
transport.[5]

e Inhibition of Hsp90 Function: HDACG6 deacetylates Hsp90, a chaperone protein required for
the stability of numerous oncogenic client proteins (e.g., Akt, Raf, ERK).[6] The loss of
HDACEG leads to Hsp90 hyperacetylation and reduced activity, resulting in the degradation of
its client proteins and the inhibition of key survival signaling pathways.[1][6]

« Induction of Apoptosis: The culmination of proteotoxic stress and disruption of survival
signaling pathways leads to the activation of apoptotic caspases and programmed cell death.

[415]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of HDAC6 degrader-4 and the
representative effects of potent HDACG6 degraders on multiple myeloma cell lines.

Table 1: Properties of HDAC6 Degrader-4 (Compound 17c)
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Parameter Value Reference
Degradation (DCso) 14 nM [819]
Inhibition (ICso)

vs. HDAC1 2.2 uyM [8][9]

vs. HDAC2 2.37 M [81[9]

vs. HDAC3 0.61 uM [8][9]

vs. HDAC6 0.295 pM [8][9]

Table 2: Representative Activity of Selective HDAC6 Degraders in Multiple Myeloma Cell Lines

Compound Cell Line Parameter Value Time Reference
HDACG6 Effective at
NP8 MM cells _ 24 h [3]
Degradation 100 nM
3j (VHL- HDAC6 Strong effect
MM.1S , 4h [10]
based) Degradation at 10 nM
TO-1187 MM.1S DCso 5.81 nM 6h [13]
TO-1187 MM.1S Drmax 94% 6h [13]
Compound HDAC6
MM.1S , 91%atlpM 24 h [14]
51 Degradation
Visualizations

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.medchemexpress.com/protac-hdac6-degrader-4.html
https://immunomart.com/product/protac-hdac6-degrader-4/
https://www.medchemexpress.com/protac-hdac6-degrader-4.html
https://immunomart.com/product/protac-hdac6-degrader-4/
https://www.medchemexpress.com/protac-hdac6-degrader-4.html
https://immunomart.com/product/protac-hdac6-degrader-4/
https://www.medchemexpress.com/protac-hdac6-degrader-4.html
https://immunomart.com/product/protac-hdac6-degrader-4/
https://www.medchemexpress.com/protac-hdac6-degrader-4.html
https://immunomart.com/product/protac-hdac6-degrader-4/
https://academic.oup.com/proteincell/article/10/8/606/6759291
https://pmc.ncbi.nlm.nih.gov/articles/PMC7153272/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02021
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02021
https://www.researchgate.net/figure/HDAC6-degraders-50-51-and-A6-induce-degradation-of-HDAC6-A-Western-blot-analyses-of_fig3_370198306
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Mechanism of Action of HDAC6 Degrader-4
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Cellular Consequences of HDACG6 Degradation
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General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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